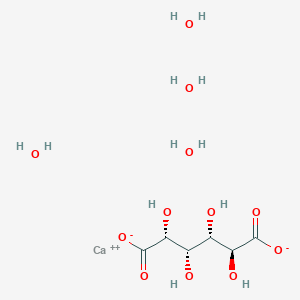

Calcium D-saccharate tetrahydrate

Overview

Description

Calcium D-saccharate tetrahydrate (CAS: 5793-89-5) is a calcium salt derived from D-saccharic acid (a derivative of glucose oxidation). Its molecular formula is C₆H₁₆CaO₁₂·4H₂O, with a molecular weight of 320.26 g/mol . It appears as a white crystalline powder, soluble in water but insoluble in organic solvents like ethanol. It is FDA-approved for use in food and pharmaceuticals as a stabilizer and chelating agent .

Key properties include:

- Hydration state: Tetrahydrate (4 water molecules per formula unit).

- Safety profile: Classified as a "Warning" substance under GHS, with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications: Inhibitor of β-glucuronidase, an enzyme linked to hormone-dependent cancers . Chelating agent in nanotechnology and catalysis . Stabilizer in pharmaceuticals and food products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium D-saccharate tetrahydrate can be synthesized by reacting D-glucaric acid with calcium hydroxide or calcium carbonate in an aqueous solution. The reaction typically involves dissolving D-glucaric acid in water, followed by the gradual addition of calcium hydroxide or calcium carbonate under constant stirring. The mixture is then heated to facilitate the reaction, and the resulting solution is allowed to cool, leading to the crystallization of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Calcium D-saccharate tetrahydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

Food Industry

Role as a Food Additive:

Calcium D-saccharate tetrahydrate is commonly used as a food additive due to its properties as a sweetener and stabilizer. It enhances flavor and improves texture in various food products.

| Property | Details |

|---|---|

| Solubility | Highly soluble in water |

| Taste | Sweet flavor |

| Usage | Stabilizer in sauces, dressings |

Pharmaceuticals

Therapeutic Uses:

In the pharmaceutical industry, this compound is utilized in drug formulations. It serves as an effective source of calcium in dietary supplements and is also used as an antacid and antidote for carbolic acid poisoning.

| Application | Details |

|---|---|

| Calcium Supplement | Provides bioavailable calcium |

| Antacid | Neutralizes stomach acid |

| Antidote | Used in cases of poisoning |

Case Study:

A study highlighted its role in inhibiting beta-glucuronidase, an enzyme linked to hormone-dependent cancers, suggesting its potential in cancer prevention strategies .

Cosmetics

Moisturizing Properties:

this compound is incorporated into skincare products for its hydrating effects. It helps improve skin texture and moisture retention.

| Property | Details |

|---|---|

| Functionality | Moisturizer |

| Formulation Use | Creams, lotions |

Biotechnology

Chelating Agent:

In biotechnological applications, this compound acts as a chelating agent, facilitating the purification of proteins and enzymes essential for various research processes.

| Application | Details |

|---|---|

| Protein Purification | Aids in isolating proteins |

| Enzyme Stabilization | Enhances enzyme stability |

Agriculture

Soil Conditioner:

this compound is used as a soil conditioner to enhance nutrient availability and promote plant growth. This application supports sustainable agricultural practices.

| Property | Details |

|---|---|

| Functionality | Improves soil nutrient retention |

| Benefits | Enhances crop yield |

Mechanism of Action

The mechanism of action of calcium D-saccharate tetrahydrate involves its ability to inhibit β-glucuronidase, an enzyme involved in the metabolism of glucuronides. By inhibiting this enzyme, this compound can reduce the reactivation of carcinogens and other harmful substances in the body, thereby exerting its chemopreventive effects . Additionally, the compound’s ability to stabilize supersaturated solutions of other calcium hydroxycarboxylates is attributed to its complex formation with calcium ions .

Comparison with Similar Compounds

Calcium D-saccharate tetrahydrate shares structural and functional similarities with other calcium carboxylate hydrates. Below is a detailed comparison:

Structural and Hydration State Comparisons

Key Observations :

- Hydration states influence thermal stability.

- Calcium tartrate tetrahydrate’s structural asymmetry leads to distinct biological interactions, such as differential cell adhesion on its crystal faces .

Thermal and Solubility Behavior

Key Observations :

- Calcium D-saccharate’s low solubility contrasts with highly soluble calcium nitrate, limiting its use in aqueous systems but favoring controlled-release applications .

Key Observations :

Biological Activity

Calcium D-saccharate tetrahydrate, also known as calcium glucarate, is a calcium salt derived from D-glucaric acid, a compound naturally found in various fruits and vegetables. This article explores the biological activities of this compound, focusing on its potential health benefits, mechanisms of action, and relevant research findings.

- Chemical Formula: C₆H₈CaO₈·4H₂O

- Molecular Weight: Approximately 320.26 g/mol

- Appearance: White crystalline solid

- Solubility: Soluble in water

Biological Activities

This compound exhibits several notable biological activities:

-

Chemopreventive Properties:

- Research suggests that calcium D-saccharate may have potential chemopreventive effects, particularly against hormone-dependent cancers such as breast and prostate cancer. This is attributed to its ability to inhibit beta-glucuronidase, an enzyme that can affect the detoxification of hormones and toxins in the body .

-

Antioxidant Activity:

- The compound has been shown to possess antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress associated with various diseases, including cancer.

- Bioavailability Enhancement:

The biological activity of this compound can be explained through various mechanisms:

-

Inhibition of Beta-Glucuronidase:

By inhibiting this enzyme, calcium D-saccharate may prevent the breakdown of glucuronide conjugates, facilitating their excretion and potentially lowering cancer risk. -

Complex Formation:

The compound forms stable complexes with other hydroxycarboxylates, which can influence calcium solubility and absorption dynamics in biological systems .

Case Studies and Experimental Data

- In Vitro Studies:

- Calcium Bioavailability:

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | Commonly used for treating hypocalcemia; more soluble than calcium D-saccharate. |

| Sodium D-glucarate | C₆H₇NaO₈ | Sodium salt form; used similarly but less effective as a calcium source. |

| Calcium L-glutamate | C₅H₈CaN₂O₄ | Acts as a neurotransmitter; involved in brain function. |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Calcium D-saccharate tetrahydrate?

this compound is synthesized by reacting D-saccharic acid with calcium hydroxide in aqueous conditions, followed by purification via filtration and drying. Characterization employs spectroscopic techniques (IR, NMR) to confirm structural integrity, while HPLC and GC-MS ensure purity and composition . X-ray diffraction may also validate crystalline structure.

Q. What analytical techniques are recommended for assessing purity and stability in experimental settings?

Purity is typically evaluated using HPLC for quantitative analysis, while GC-MS identifies organic impurities. Stability studies involve thermogravimetric analysis (TGA) to monitor dehydration at elevated temperatures (decomposition >200°C) and spectrophotometric methods to track hydrolysis in aqueous solutions .

Q. How does this compound function as a β-glucuronidase inhibitor, and what are its implications in basic research?

The compound competitively inhibits β-glucuronidase, preventing the reactivation of carcinogens like estrogen-glucuronide conjugates. This is methodologically studied via enzyme kinetics (e.g., Lineweaver-Burk plots) and in vitro assays using liver microsomes. Elevated β-glucuronidase activity correlates with hormone-dependent cancers, making this a key focus in chemoprevention studies .

Q. What are its primary applications as a chelating agent in biochemical experiments?

Calcium D-saccharate forms stable complexes with divalent metal ions (e.g., Ca²⁺, Fe²⁺), enabling its use in buffering systems for metal-sensitive reactions. Methodologies include titration experiments to determine binding constants and spectroscopic monitoring of metal-ligand interactions .

Q. What current research trends involve this compound?

Recent studies explore its role in suppressing tumor growth (e.g., DMBA-induced mammary tumors in rats), enhancing insulin secretion in pancreatic β-cells, and mitigating amyloid-β aggregation in Alzheimer’s models. These involve in vivo dose-response studies and molecular docking simulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data when designing experiments?

While the compound is water-soluble (pH 6.5–7.5), its insolubility in ethanol and limited DMSO solubility (0.01 mg/mL) necessitates solvent optimization. Advanced approaches include co-solvent systems (e.g., water-DMSO mixtures) or derivatization to improve lipophilicity. Stability studies under varying pH and temperature conditions are critical .

Q. What methodological approaches elucidate its chemopreventive mechanisms in hormone-dependent cancers?

In vivo models (e.g., DMBA-induced rat mammary tumors) are dosed orally (10% w/w in diet), with tumor volume and biomarkers (estrogen receptor levels) monitored. Complementary in vitro work uses human cancer cell lines (MCF-7, LNCaP) to assess proliferation (MTT assays) and apoptosis (flow cytometry) .

Q. How does this compound enhance insulin secretion, and what experimental models validate this?

Studies suggest it modulates intracellular calcium signaling in pancreatic β-cells. Methodologies include glucose-stimulated insulin secretion (GSIS) assays, Ca²⁺ imaging with fluorescent dyes (e.g., Fura-2), and knockout models to assess β-glucuronidase pathway involvement .

Q. What strategies address its hydrolysis-prone nature in long-term storage or biological systems?

Lyophilization improves stability for storage, while encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) mitigates hydrolysis in physiological environments. Accelerated stability testing (40°C/75% RH) and HPLC monitoring of degradation products are recommended .

Q. How can synergistic effects with other anticancer agents be systematically studied?

Combinatorial studies use Chou-Talalay synergy assays to calculate combination indices (CI). For example, co-administering with taxanes or mTOR inhibitors (e.g., VS-5584) in xenograft models, followed by transcriptomic profiling (RNA-seq) to identify pathway cross-talk .

Q. Limitations & Future Directions

Properties

CAS No. |

5793-89-5 |

|---|---|

Molecular Formula |

C6H8CaO8 |

Molecular Weight |

248.20 g/mol |

IUPAC Name |

calcium;(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1 |

InChI Key |

UGZVNIRNPPEDHM-SBBOJQDXSA-L |

SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.O.O.O.O.[Ca+2] |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Ca+2] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] |

Key on ui other cas no. |

5793-89-5 5793-88-4 |

physical_description |

Odorless crystals or white powder; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

Synonyms |

Acid, Saccharic Anhydrous Calcium Glucarate Anhydrous Calcium Saccharate Calcium Glucarate Calcium Glucarate, Anhydrous Calcium Saccharate Calcium Saccharate Anhydrous Calcium Saccharate Tetrahydrate Calcium Saccharate, Anhydrous D Glucaric Acid D Saccharic Acid D-Glucaric Acid D-Saccharic Acid Glucarate, Anhydrous Calcium Glucarate, Calcium Glucaric Acid Glucosaccharic Acid L Gularic Acid L-Gularic Acid Levo Gularic Acid Levo-Gularic Acid Saccharate Tetrahydrate, Calcium Saccharate, Anhydrous Calcium Saccharate, Calcium Saccharic Acid Tetrahydrate, Calcium Saccharate Tetrahydroxyadipic Acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.